An In-Depth Technical Guide to the Characterization of 2-Acetylpyridine Hydrobromide
An In-Depth Technical Guide to the Characterization of 2-Acetylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the characterization of 2-acetylpyridine hydrobromide, a pyridinium salt with significant potential in pharmaceutical development and chemical synthesis. As a key intermediate, a thorough understanding of its physicochemical properties and spectral profile is paramount for its effective application and quality control. This document moves beyond a simple listing of data points, offering insights into the rationale behind the characterization methods and the interpretation of the resulting data.
Introduction: The Significance of 2-Acetylpyridine and its Hydrobromide Salt
2-Acetylpyridine is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its pyridine ring is a common motif in numerous approved drugs, valued for its ability to influence pharmacological activity.[1][2] The conversion of 2-acetylpyridine to its hydrobromide salt enhances its utility in certain synthetic applications by improving its handling characteristics and modifying its reactivity. The salt form can be particularly advantageous in reactions where a mildly acidic catalyst is required or when the starting material needs to be solubilized in more polar solvent systems.
This guide will delve into the essential analytical techniques required to confirm the identity and purity of 2-acetylpyridine hydrobromide, providing both theoretical background and practical, step-by-step protocols.
Physicochemical Properties: A Foundation for Application
A comprehensive understanding of the physicochemical properties of 2-acetylpyridine hydrobromide is fundamental for its use in research and development. These properties dictate its solubility, stability, and handling requirements.
Table 1: Physicochemical Properties of 2-Acetylpyridine and Related Compounds
| Property | 2-Acetylpyridine | 2-Acetylpyridine Hydrobromide (Predicted/Inferred) | Pyridinium Chloride |
| Molecular Formula | C₇H₇NO[3] | C₇H₈BrNO | C₅H₆ClN[4] |
| Molecular Weight | 121.14 g/mol [3] | 202.05 g/mol | 115.56 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5][6] | White to off-white crystalline solid | White to tan crystalline solid[4] |
| Melting Point | 8-10 °C[5] | Not available (expected to be significantly higher than the free base) | 145–147 °C |
| Boiling Point | 188-189 °C[5] | Decomposes upon heating | 222–224 °C |
| Solubility | Soluble in water (18.2 g/100g @ 25°C), ether, and acids.[3][5] | Expected to be highly soluble in water and polar organic solvents like ethanol. | Highly soluble in water (85 g/100 mL) and ethanol.[4] |
| Hygroscopicity | Not specified | Expected to be hygroscopic | Hygroscopic[4] |
The conversion of the liquid 2-acetylpyridine into a solid hydrobromide salt is a key physical change that facilitates easier handling, weighing, and storage. The expected high solubility in polar solvents is a direct consequence of its ionic nature.
Synthesis of 2-Acetylpyridine Hydrobromide: A Straightforward Acid-Base Reaction
The synthesis of 2-acetylpyridine hydrobromide is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a base, readily accepting a proton from hydrobromic acid.
Caption: Synthesis of 2-acetylpyridine hydrobromide.
Experimental Protocol: Synthesis of 2-Acetylpyridine Hydrobromide
This protocol is based on the general method for preparing pyridinium halides.
Materials:
-
2-Acetylpyridine
-
Anhydrous diethyl ether
-
Hydrogen bromide (gas or a solution in a suitable solvent like acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using HBr gas)
-
Drying tube
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 2-acetylpyridine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a drying tube. The use of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with the reaction and the crystallinity of the product.
-
Cool the solution in an ice bath. This is to control the exothermicity of the acid-base reaction.
-
Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of hydrobromic acid in a suitable solvent dropwise. The choice of solvent for HBr should be one in which the product, 2-acetylpyridine hydrobromide, is insoluble to facilitate its precipitation.
-
Continue the addition of HBr until no further precipitation is observed. The formation of a white or off-white solid indicates the formation of the hydrobromide salt.
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.
-
Collect the precipitated 2-acetylpyridine hydrobromide by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and impurities. The use of a cold solvent minimizes the loss of product due to dissolution.
-
Dry the product under vacuum to remove any residual solvent.
Self-Validation: The successful synthesis is validated by the formation of a crystalline solid from a liquid starting material and a significant change in physical properties such as melting point and solubility. Further confirmation is achieved through the analytical techniques described below.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 2-acetylpyridine hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Upon protonation of the pyridine nitrogen, significant changes in the chemical shifts of the aromatic protons and carbons are expected due to the increased electron-withdrawing nature of the positively charged nitrogen atom.
Expected ¹H NMR Spectral Features:
-
Downfield Shift of Pyridine Protons: The protons on the pyridine ring will experience deshielding upon the formation of the pyridinium ion, causing their signals to shift to a higher frequency (downfield) compared to the free base.
-
Methyl Protons: The methyl protons of the acetyl group are also expected to show a slight downfield shift, although to a lesser extent than the aromatic protons.
-
N-H Proton: A broad singlet corresponding to the N-H proton will be present, and its chemical shift will be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Downfield Shift of Pyridine Carbons: Similar to the protons, the carbon atoms of the pyridine ring will be deshielded and their signals will shift downfield.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon in the acetyl group may also be slightly affected by the protonation of the pyridine ring.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the hydrobromide salt will lead to characteristic changes in the IR spectrum.
Expected IR Spectral Features:
-
N-H Stretching: A broad absorption band is expected in the region of 2500-3000 cm⁻¹, characteristic of the N⁺-H stretching vibration in a pyridinium salt. This broadness is due to hydrogen bonding.
-
C=O Stretching: The carbonyl (C=O) stretching frequency of the acetyl group, typically around 1700 cm⁻¹, may show a slight shift upon salt formation due to changes in the electronic environment.
-
Aromatic C-H and C=C/C=N Vibrations: The bands corresponding to the aromatic C-H stretching (around 3000-3100 cm⁻¹) and the ring C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region) will be present, and their positions may be slightly altered compared to the free base.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For an ionic compound like 2-acetylpyridine hydrobromide, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrum:
-
In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the molecular ion of the free base, [C₇H₇NO + H]⁺, at an m/z of 122.1. The hydrobromide salt will dissociate in solution, and the cationic part will be detected.
-
The fragmentation pattern will be characteristic of the 2-acetylpyridine structure.
Chromatographic Analysis: Assessing Purity
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 2-acetylpyridine hydrobromide and for quantifying any impurities.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water containing a small amount of an acid modifier like formic acid or trifluoroacetic acid is typically used. The acid modifier ensures good peak shape for the basic analyte.
Procedure:
-
Prepare a standard solution of 2-acetylpyridine hydrobromide of known concentration in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where 2-acetylpyridine has strong absorbance (typically around 260 nm).
-
Inject the standard and sample solutions.
-
The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity determination.
Safety and Handling
2-Acetylpyridine hydrobromide, as a pyridinium salt, should be handled with appropriate care. It is expected to be an irritant to the skin, eyes, and respiratory system.[4] The hygroscopic nature of the compound requires storage in a tightly sealed container in a dry environment to prevent absorption of moisture. Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
The comprehensive characterization of 2-acetylpyridine hydrobromide is essential for its successful application in drug discovery and chemical synthesis. This guide has outlined the key physicochemical properties, a reliable synthetic protocol, and the critical analytical techniques—NMR, IR, MS, and HPLC—required for its identification and purity assessment. By understanding the principles behind these methods and the expected outcomes, researchers can confidently utilize this important chemical intermediate in their work. The provided protocols and workflows serve as a practical starting point for the in-depth analysis of this and similar pyridinium salts.
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